molecular formula C20H12N2O2 B188771 BENZOXAZOLE, 2,2'-o-PHENYLENEBIS- CAS No. 2442-21-9

BENZOXAZOLE, 2,2'-o-PHENYLENEBIS-

Cat. No. B188771
CAS RN: 2442-21-9
M. Wt: 312.3 g/mol
InChI Key: ASDNIIDZSQLDMR-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2'-o-phenylenebis- is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is composed of a benzene ring fused with an oxazole ring, which gives it its distinctive properties. In

Scientific Research Applications

Benzoxazole, 2,2'-o-phenylenebis- has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as an antioxidant, anti-tumor agent, and as a component in organic electronic devices. Furthermore, it has been used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

Benzoxazole, 2,2'-o-phenylenebis- acts as a fluorescent probe by binding to metal ions such as zinc and copper. This binding results in a change in the fluorescence intensity, which can be measured and used to detect the presence of these metal ions. In terms of its potential use as an anti-tumor agent, benzoxazole, 2,2'-o-phenylenebis- has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Benzoxazole, 2,2'-o-phenylenebis- has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been studied for its potential effects on the central nervous system, as it has been shown to have neuroprotective properties. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzoxazole, 2,2'-o-phenylenebis- in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its unique structure and potential applications make it an interesting compound to study. However, one limitation of using benzoxazole, 2,2'-o-phenylenebis- is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving benzoxazole, 2,2'-o-phenylenebis-. One area of interest is its potential use as an anti-tumor agent, as more research is needed to fully understand its mechanism of action and potential efficacy. Additionally, its potential use in organic electronic devices and as a component in pharmaceuticals and agrochemicals warrants further investigation. Finally, more research is needed to fully understand its effects on the central nervous system and its potential as a neuroprotective agent.

Synthesis Methods

Benzoxazole, 2,2'-o-phenylenebis- can be synthesized using various methods, including the reaction of ortho-phenylenediamine with formic acid and acetic anhydride. Another commonly used method involves the reaction of ortho-aminophenol with phthalic anhydride in the presence of a catalyst such as zinc chloride. These methods result in the formation of benzoxazole, which can be purified through recrystallization or column chromatography.

properties

CAS RN

2442-21-9

Product Name

BENZOXAZOLE, 2,2'-o-PHENYLENEBIS-

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H

InChI Key

ASDNIIDZSQLDMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

Other CAS RN

2442-21-9

Origin of Product

United States

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